The IUPAC name for this compound is 4-bromo-3-methoxy-N,N-dimethylaniline, reflecting its substitution pattern: a bromine atom at position 4, a methoxy group at position 3, and dimethylamino functionality at the nitrogen atom. Common synonyms include:
While the exact discovery timeline of 4-bromo-3-methoxy-N,N-dimethylaniline remains undocumented, its structural analogs, such as 4-bromo-N,N-dimethylaniline (CAS 586-77-6), have been studied since the mid-20th century. The incorporation of methoxy and dimethylamino groups likely emerged from advancements in directed ortho-metalation strategies in the 1980s, which enabled precise functionalization of aromatic rings.
This compound is pivotal in synthesizing heterocyclic frameworks and bioactive molecules. Its electron-rich aromatic system facilitates electrophilic substitution reactions, making it a precursor to ligands, catalysts, and pharmaceutical intermediates. For example, it has been employed in the synthesis of tyrosine kinase inhibitors and antimicrobial agents.